3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-nitrophenyl)sulfanylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c16-13(17)9-4-3-5-10(8-9)14-20-12-7-2-1-6-11(12)15(18)19/h1-8,14H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPVVSSBMPCQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Nitrophenyl Sulfanyl Amino Benzoic Acid
Precursor Synthesis and Derivatization Strategies
The successful synthesis of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is contingent upon the availability of key precursors: a substituted benzoic acid and a reactive nitrophenyl sulfanyl (B85325) intermediate. The following subsections outline the synthetic approaches for these essential building blocks.
Synthesis of Substituted Benzoic Acid Moieties
The benzoic acid component of the target molecule can be derivatized to introduce necessary functional groups. General methods for the synthesis of substituted benzoic acids include the oxidation of corresponding alkylbenzenes or the hydrolysis of nitriles. For instance, derivatives of aminobenzoic acid can be synthesized by reacting them with various aromatic halides in pyridine (B92270), sometimes requiring reflux for extended periods. nih.govresearchgate.net Another approach involves the reaction of aminobenzoic acids with different chlorides, such as benzoyl chloride or benzyl (B1604629) chloride, to yield substituted derivatives. researchgate.net
Preparation of Nitrophenyl Sulfanyl Intermediates
A key intermediate for the synthesis is a reactive 2-nitrophenyl sulfanyl species, often in the form of a sulfenyl chloride. The preparation of o-nitrophenylsulfur chloride is typically achieved through the chlorination of di-o-nitrophenyl disulfide. orgsyn.orgorgsyn.org This reaction can be carried out in a solvent like carbon tetrachloride, yielding the desired sulfenyl chloride upon cooling and crystallization. orgsyn.org An alternative method involves the chlorination of the disulfide in a mixture of concentrated hydrochloric and nitric acids. orgsyn.orggoogle.com These sulfenyl chlorides are valuable reagents for introducing the ArS- group into a molecule, reacting in a manner analogous to acid chlorides. orgsyn.org
Table 1: Synthesis of Arylsulfur Chlorides
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Di-o-nitrophenyl disulfide | Cl₂ in CCl₄ | o-Nitrophenylsulfur chloride | orgsyn.org |
| Di-o-nitrophenyl disulfide | Cl₂, conc. HCl, conc. HNO₃ | o-Nitrophenylsulfonyl chloride | orgsyn.org |
Synthetic Routes for Amino Benzoic Acid Precursors
The amino benzoic acid precursor, specifically 3-aminobenzoic acid (meta-aminobenzoic acid, MABA), is a commercially available compound. wikipedia.org However, it can also be synthesized in the laboratory. A common method for its preparation is the reduction of 3-nitrobenzoic acid. wikipedia.org Another synthetic approach starts from methylbenzene, which can be converted to 3-aminobenzoic acid in three steps. askfilo.com Furthermore, a sustainable "one-pot" oxo-reduction process has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using carbonaceous bio-based materials in subcritical water. mdpi.com This method involves the simultaneous reduction of the nitro group and oxidation of the formyl group. mdpi.com
Formation of the Sulfenamide (B3320178) Linkage
The pivotal step in the synthesis of this compound is the formation of the sulfenamide (S-N) bond. This can be achieved through several methodologies, primarily involving the reaction between an amine and a sulfur-containing electrophile.
Direct Condensation Approaches for Sulfenamide Synthesis
The classical and most direct method for synthesizing sulfenamides involves the condensation of a sulfenyl chloride with a primary or secondary amine. rsc.orgwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution, where the amine acts as the nucleophile attacking the electrophilic sulfur atom of the sulfenyl chloride. wikipedia.org For the synthesis of the target compound, this would involve the reaction of 3-aminobenzoic acid with 2-nitrophenylsulfenyl chloride.
RSCl + R'₂NH → RSNR'₂ + HCl wikipedia.org
This method is widely applicable; however, the instability and corrosive nature of some sulfenyl chlorides can be a drawback. rsc.orgsemanticscholar.org To circumvent these issues, alternative reagents like N-thiosuccinimides or N-thiophthalimides can be used, which react with primary amides and other nitrogen nucleophiles to form N-acylsulfenamides. organic-chemistry.org
Coupling Reactions Involving Thiol and Amine Functionalities
In recent years, oxidative coupling reactions of thiols and amines have emerged as a powerful and environmentally friendly strategy for the synthesis of sulfenamides. researchgate.netrsc.org These methods avoid the pre-functionalization step of preparing sulfenyl chlorides. researchgate.netrsc.org
One such approach is the copper-catalyzed oxidative coupling of thiols and amines. rsc.orgrsc.org For instance, a CuI catalyst in combination with a 2,2'-bipyridine (B1663995) (bpy) ligand in DMSO has been shown to effectively catalyze the coupling of thiols with amines to afford sulfenamides in good yields. rsc.org The proposed mechanism involves the oxidative addition of the thiol to the copper catalyst, followed by reaction with the amine and subsequent reductive elimination. rsc.org
Another strategy involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), to promote the S-N coupling of thiols and amines. rsc.org Electrochemical methods have also been developed for the oxidative coupling of thiols and amines, offering a green and efficient route to sulfenamides. nih.gov This process is driven by electricity and does not require chemical oxidants. nih.gov The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which then reacts with an aminium radical generated from the amine. nih.gov
Table 2: Methods for Sulfenamide (S-N) Bond Formation
| Method | Reactants | Catalyst/Reagent | Key Features | References |
|---|---|---|---|---|
| Direct Condensation | Sulfenyl Chloride + Amine | None (or base to scavenge HCl) | Classical, direct method. | rsc.orgwikipedia.org |
| Copper-Catalyzed Oxidative Coupling | Thiol + Amine | CuI / 2,2'-bipyridine | Avoids use of sulfenyl chlorides. | rsc.orgrsc.org |
| Hypervalent Iodine-Promoted Coupling | Thiol + Amine | (Diacetoxyiodo)benzene (DIB) | Metal-free oxidative coupling. | rsc.org |
Optimization of Reaction Conditions and Reagents
The successful synthesis of this compound, a sulfenamide, is highly dependent on the careful selection and optimization of reaction conditions and reagents. Key factors that influence the efficiency of sulfenamide formation include the choice of solvent, the catalytic system employed, and the precise control of temperature and pressure.
Solvent Effects on Reaction Efficiency
The solvent medium plays a crucial role in the synthesis of sulfenamides, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. For the formation of the S-N bond, polar aprotic solvents are often favored. Dimethyl sulfoxide (B87167) (DMSO) has been identified as a particularly effective solvent in copper-catalyzed couplings of disulfides or thiols with amines, leading to high yields of the desired sulfenamide. organic-chemistry.orgnih.gov
In the pursuit of more environmentally benign processes, deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, have been explored for similar transformations like sulfonamide synthesis. uniba.it These solvents are advantageous due to their low toxicity and reusability. uniba.it The efficiency in these media is influenced by a balance between the reaction rate and the potential for hydrolysis of reactive intermediates. uniba.it The choice of solvent can significantly impact reaction outcomes, as demonstrated in studies where solvents with strong hydrogen bond accepting capabilities, like DMSO and N,N-dimethylformamide (DMF), were used to influence polymorph nucleation during crystallization. rsc.org
| Solvent | Typical Reaction Type | Observations | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Copper-catalyzed S-N coupling | Identified as an optimal solvent, promoting high yields in sulfenamide formation. | organic-chemistry.orgnih.gov |
| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Sulfonamide Synthesis | Sustainable and reusable media; reaction outcome depends on the competition between product formation and hydrolysis. | uniba.it |
| Acetonitrile (CH3CN) | Electrochemical Sulfonamide Synthesis | Used as a co-solvent with aqueous acid in electrochemical couplings. | acs.org |
| Dichloromethane (DCM) | Sulfinamide Synthesis | Employed in multi-step, one-pot procedures for sulfinamide formation. | rsc.org |
Catalytic Systems in Sulfenamide Formation
The formation of the sulfenamide bond from precursors like a thiol or disulfide and an amine is often facilitated by a catalyst. Various catalytic systems have been developed to promote this transformation efficiently under mild conditions.
Copper-based catalysts are widely used for this purpose. nih.gov A common system involves copper(I) iodide (CuI) in combination with a ligand. nih.gov For instance, CuI with N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been used for the coupling of diaryl disulfides with alkyl amines. organic-chemistry.org Another effective system pairs CuI with 2,2′-bipyridine (bpy) for the oxidative coupling of thiols and amines. nih.gov Mechanistic studies suggest these reactions can proceed through the formation of a copper-thiolate complex, followed by oxidation and reaction with the amine. nih.govsemanticscholar.org
Metal-free catalytic systems have also been developed. An iodine/hydrogen peroxide (I2/H2O2) system can be used for the cross-dehydrogenative coupling of thiophenols with anilines. nih.gov Additionally, 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) serves as an effective catalyst for the oxidative coupling of certain thiols with amines. nih.govsemanticscholar.org For related transformations, rhodium catalysts have been employed in the S-alkylation of sulfenamides with diazo compounds, highlighting the diversity of metals used in modifying sulfur-nitrogen compounds. nih.govacs.org
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| CuI / TMEDA | Diaryl disulfides + Alkyl amines | Proceeds under mild conditions (65°C) in air. | organic-chemistry.org |
| CuI / 2,2′-bipyridine (bpy) | Thiols + Amines | Optimal system identified for oxidative S-N coupling. | nih.gov |
| Iodine (I2) / H2O2 | Thiophenols + Anilines | A metal-free approach for cross-dehydrogenative coupling. | nih.gov |
| TEMPO | 2-Mercaptobenzothiazole + Alkylamines | Catalyzes oxidative S-N bond formation. | nih.govsemanticscholar.org |
| Rhodium Complexes | Sulfenamides + Diazo compounds | Used for asymmetric S-alkylation, creating chiral sulfur centers. | nih.govacs.org |
Temperature and Pressure Controls
Temperature is a critical parameter in controlling the kinetics and selectivity of sulfenamide synthesis. Copper-catalyzed reactions are typically conducted at moderately elevated temperatures, such as 60°C or 65°C, to achieve a reasonable reaction rate without promoting side reactions. organic-chemistry.orgnih.gov However, the thermal stability of the reactants and products must be considered. Some synthetic methods for related sulfonamides are effective even at room temperature, which can be advantageous for preserving sensitive functional groups. uniba.itresearchgate.net Electrochemical methods also offer precise temperature control, often running at or near ambient temperature. acs.org
Most reported syntheses of sulfenamides and related compounds are performed at atmospheric pressure. organic-chemistry.orgnih.gov Often, the reactions are run in vessels open to the air, as atmospheric oxygen can play a key role, particularly in oxidative coupling reactions where it may be involved in regenerating the active catalyst. organic-chemistry.orgnih.gov In specific applications like supercritical fluid chromatography, pressure is a key variable, with outlet pressures of several hundred bar being used to maintain the mobile phase in a supercritical state. oup.comresearchgate.net However, for the synthesis itself, ambient pressure is typical.
Purification and Isolation Techniques
Following the chemical synthesis, a robust purification and isolation strategy is essential to obtain this compound in high purity. The primary methods employed are chromatography and recrystallization.
Chromatographic Purification Strategies
Chromatography is a cornerstone of purification in organic synthesis. For compounds like sulfenamides, which possess polar functional groups, column chromatography using silica (B1680970) gel is a standard method. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the polarity gradually increased to elute the desired compound.
For the separation of polar analytes such as sulfonamides, which are structurally related to sulfenamides, more advanced techniques have been applied. Supercritical Fluid Chromatography (SFC) is an effective method that uses supercritical carbon dioxide, often modified with a polar solvent like methanol, as the mobile phase. oup.comresearchgate.net SFC can offer rapid and efficient separations. oup.com Different stationary phases, including packed-silica, aminopropyl-bonded, and cyano-bonded columns, have been investigated to optimize the separation of such compounds. oup.comresearchgate.net High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode with C18 columns, is another powerful tool for both analysis and purification of aminobenzoic acid derivatives and related structures. researchgate.net
Recrystallization Methods for Compound Refinement
Recrystallization is a powerful technique for the final purification of solid compounds, capable of yielding material with very high purity and a well-defined crystalline form. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of crystals.
The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminobenzoic acid derivatives, solvents like ethanol, propanol-water mixtures, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have been studied. rsc.orggoogle.com The specific solvent can influence not only the purity but also the crystalline form (polymorph) of the final product. rsc.org For instance, the purification of sulfathiazole, a related sulfa drug, was optimized using a propanol-water mixture to produce a free-flowing powder with high stability upon sterilization. google.com The cooling rate, agitation, and the presence of seed crystals can all be controlled to influence crystal size and morphology. rsc.orggoogle.com After crystallization, the purified solid is isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried. google.com
Green Chemistry Approaches in Synthesis
The development of sustainable synthetic routes is a cornerstone of modern chemistry. For a molecule like this compound, which contains multiple functional groups, applying green chemistry principles is crucial for ensuring that its production is environmentally responsible. This involves a holistic approach, considering all aspects of the synthesis from starting materials to final product purification.
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. nih.gov Traditional organic solvents are frequently volatile, flammable, and toxic. Therefore, a key aspect of green synthesis is the use of safer, more sustainable alternatives.
For the synthesis of diaryl sulfides and aminobenzoic acid derivatives, several green solvents have been investigated and shown to be effective. researchgate.netrsc.org These findings can be extrapolated to suggest suitable solvent systems for the synthesis of this compound. Potential eco-friendly solvents include water, polyethylene (B3416737) glycol (PEG), and ethanol. researchgate.netrsc.org Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Subcritical water has also been explored as a medium for organic reactions, offering unique reactivity and selectivity. mdpi.com
The following table outlines some potential green solvents and their relevant properties for the synthesis of compounds related to this compound.
| Solvent | Key Properties | Potential Application in Synthesis |
| Water | Non-toxic, non-flammable, readily available | Can be used in reactions involving water-soluble starting materials or with the aid of phase-transfer catalysts. mdpi.com |
| Ethanol | Biodegradable, low toxicity, derived from renewable resources | A versatile solvent for a wide range of organic reactions. rsc.org |
| Polyethylene Glycol (PEG) | Non-volatile, non-toxic, recyclable | Has been successfully used as a green solvent for the synthesis of diaryl sulfides. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | High boiling point, dissolves a wide range of compounds | While a common solvent, greener alternatives are often sought. If used, recycling is important. nih.govbeilstein-journals.orgacs.org |
The selection of the optimal green solvent would depend on the specific reaction conditions and the solubility of the reactants and catalysts involved in the synthesis of this compound.
A core principle of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. High atom economy minimizes the generation of waste in the form of by-products.
In the synthesis of benzoic acid derivatives, by-products can arise from various side reactions, such as esterification or over-oxidation. researchgate.net For the synthesis of this compound, which would likely involve the formation of a sulfur-nitrogen bond, potential side reactions could include the formation of disulfides or other undesired coupling products.
Strategies to minimize by-product formation include:
Use of Catalysts: Catalytic reactions are often more selective than their stoichiometric counterparts, leading to higher yields of the desired product and fewer by-products. For instance, the use of catalysts in amination and C-H activation reactions can improve selectivity. nih.govnih.gov For the formation of the sulfanyl-amino linkage, a well-chosen catalyst could direct the reaction pathway to favor the desired product.
Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and reaction time can significantly impact the product distribution. For example, in the production of benzoic acid, maintaining the reaction temperature within a specific range can reduce the formation of benzyl benzoate. researchgate.net
The following table provides examples of strategies to minimize by-products in reactions relevant to the synthesis of this compound.
| Strategy | Description | Expected Outcome |
| Catalytic C-N Bond Formation | Employing a catalyst to facilitate the coupling of the amino group of a 3-aminobenzoic acid derivative with a 2-nitrophenylsulfenyl moiety. acs.org | Increased selectivity for the desired N-S bond formation, reducing the formation of symmetrical coupling by-products. |
| Controlled Addition of Reagents | Slow and controlled addition of one reactant to another to maintain a low concentration of the added reagent, thereby suppressing side reactions. | Minimization of by-products resulting from reactions involving multiple molecules of the added reagent. |
| Use of Protective Groups | Temporarily blocking reactive functional groups that are not involved in the desired transformation to prevent them from participating in side reactions. | Enhanced selectivity and yield of the target molecule. |
By implementing these green chemistry approaches, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 2 Nitrophenyl Sulfanyl Amino Benzoic Acid
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy serves as a powerful tool for the identification of the key functional groups within the target molecule. By analyzing the absorption and scattering of infrared radiation, characteristic vibrational modes can be assigned to specific bonds and molecular substructures.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is expected to exhibit a series of distinct absorption bands that confirm the presence of its primary functional moieties. The carboxylic acid group is identifiable by a broad O-H stretching vibration, typically observed in the 3300-2500 cm⁻¹ range, and a strong C=O stretching band around 1700-1680 cm⁻¹. The N-H stretching vibration of the secondary amine is anticipated to appear as a single, sharp band in the region of 3350–3310 cm⁻¹. nih.gov
The nitro group (-NO₂) introduces two characteristic strong absorptions: an asymmetric stretching vibration between 1584 and 1523 cm⁻¹ and a symmetric stretching vibration in the 1390-1343 cm⁻¹ range. nih.govresearchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. The S-N stretching vibration is anticipated in the 945-893 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| C=O Stretch | 1700 - 1680 | |
| Amine | N-H Stretch | 3350 - 3310 |
| Nitro Group | Asymmetric NO₂ Stretch | 1584 - 1523 |
| Symmetric NO₂ Stretch | 1390 - 1343 | |
| Aromatic Rings | C-H Stretch | > 3000 |
| C=C Stretch | 1600 - 1450 | |
| Sulfanyl-amino | S-N Stretch | 945 - 893 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the nitro group is also typically Raman active. The S-N bond, due to its covalent nature, should also be observable in the Raman spectrum, providing further confirmation of the sulfanyl-amino linkage. The C-S stretching vibrations are expected in the 800-600 cm⁻¹ region. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing precise information about the hydrogen and carbon environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum will display distinct signals for each non-equivalent proton in the molecule. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 10 ppm. The N-H proton signal is also anticipated as a singlet, with its chemical shift being solvent-dependent.
The aromatic region will show complex multiplets corresponding to the protons on the two benzene (B151609) rings. For the 3-aminobenzoic acid moiety, the protons are expected to resonate in the range of 6.5-8.0 ppm. rsc.org The protons on the 2-nitrophenyl ring will be influenced by the electron-withdrawing nitro group, leading to a downfield shift of their signals, likely in the 7.5-8.5 ppm range.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Amine (-NH) | Variable | Singlet |
| 2-Nitrophenyl Ring Protons | 7.5 - 8.5 | Multiplets |
| 3-Aminobenzoic Acid Ring Protons | 6.5 - 8.0 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 165-175 ppm. rsc.org The aromatic carbons will resonate in the typical region of 110-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly downfield due to the strong electron-withdrawing effect. Conversely, carbons attached to the amino group and the sulfur atom will also show characteristic shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic C -NO₂ | 145 - 155 |
| Aromatic C -S | 130 - 145 |
| Aromatic C -N | 140 - 150 |
| Other Aromatic Carbons | 110 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. sdsu.edu It would reveal the correlations between adjacent protons on the 3-aminobenzoic acid ring and on the 2-nitrophenyl ring, allowing for the assignment of specific protons within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu Each C-H bond in the aromatic rings will produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. columbia.edu It would provide key connectivity information, for instance, showing a correlation from the N-H proton to carbons on the 3-aminobenzoic acid ring and to the sulfur-bearing carbon of the 2-nitrophenyl ring. This would unequivocally confirm the linkage between the two aromatic moieties through the -S-NH- bridge.
By integrating the data from these advanced spectroscopic methods, a complete and detailed structural elucidation of this compound can be confidently achieved.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
No experimental HRMS data for this compound has been found. This technique would be crucial for determining the exact mass of the molecular ion, which in turn confirms the elemental composition and molecular formula of the compound with high accuracy.
Analysis of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)
Specific tandem mass spectrometry (MS/MS) studies on this compound are not available. Such an analysis would involve the isolation and fragmentation of the parent ion to elucidate the structure and connectivity of the molecule by identifying its characteristic fragment ions.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no published UV-Vis absorption spectrum for this compound. This spectroscopic method would reveal information about the electronic transitions within the molecule, typically showing absorption maxima corresponding to π-π* and n-π* transitions of the aromatic rings and functional groups.
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy data for this compound could not be located. This analysis would provide insights into the molecule's ability to emit light after absorption of photons and would characterize its emission spectrum, quantum yield, and excited-state lifetime.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for this compound is available in the scientific literature. An X-ray crystallography study would definitively determine the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
Structural Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of available scientific databases and literature, detailed structural information for the chemical compound this compound, specifically concerning its single-crystal X-ray diffraction (SC-XRD) and intermolecular interactions, is not publicly available at this time. As a result, a complete analysis as per the requested outline cannot be provided.
The elucidation of a molecule's three-dimensional structure through techniques like SC-XRD is fundamental to understanding its chemical and physical properties. This powerful analytical method provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for confirming the compound's constitution and conformation.
Furthermore, the analysis of hydrogen bonding networks and other intermolecular interactions within the crystal lattice offers deep insights into the supramolecular chemistry of a compound. These non-covalent interactions govern the packing of molecules in the solid state, which in turn influences properties such as solubility, melting point, and crystal morphology.
While general principles of crystallography and intermolecular forces are well-established, their specific application to this compound requires experimental data that is not currently found in the public domain. The scientific community relies on the publication of such data to build a collective understanding of chemical structures and their behavior.
Future research and publication of the crystallographic data for this compound would be necessary to fulfill the detailed structural analysis requested. Such a study would involve the growth of a suitable single crystal, its analysis using an X-ray diffractometer, and the subsequent refinement of the crystal structure to reveal the precise atomic arrangement and the intricate network of intermolecular forces at play.
Chemical Reactivity and Transformation Studies of 3 2 Nitrophenyl Sulfanyl Amino Benzoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group in 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is a primary site for chemical modification, including esterification, amidation, and decarboxylation. The reactivity of this group is influenced by the electronic effects of the substituents on the aromatic ring.
Esterification and Amidation Reactions
The carboxylic acid can be readily converted to its corresponding esters and amides through various synthetic methodologies.
Esterification: The formation of esters from this compound can be achieved under acidic conditions, typically employing an alcohol in the presence of a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This process, known as Fischer-Speier esterification, is an equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed. The electron-withdrawing nature of the 2-nitrophenylsulfanyl group may slightly decrease the nucleophilicity of the carbonyl oxygen, potentially requiring slightly more forcing conditions compared to unsubstituted benzoic acid.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with alcohols, even less reactive ones, to form esters in high yields. Another approach involves the use of alkyl halides in the presence of a non-nucleophilic base.
| Reaction | Reagents | General Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄ | Reflux | Methyl or Ethyl 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoate |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Heat | 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoyl chloride |
| Esterification via Acyl Chloride | Alcohol, Pyridine (B92270) | Room Temperature | Corresponding Ester |
Amidation: The synthesis of amides from this compound can be accomplished through several routes. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. A common method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of an amide bond by activating the carboxyl group.
Similar to esterification, conversion to the acyl chloride provides a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with primary or secondary amines to yield the corresponding amides. The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the HCl byproduct.
| Reaction | Reagents | General Conditions | Product |
| Amidation (Coupling Agent) | Amine, DCC or EDC | Room Temperature | N-substituted 3-{[(2-Nitrophenyl)sulfanyl]amino}benzamide |
| Amidation (via Acyl Chloride) | Amine, Pyridine | Room Temperature | N-substituted 3-{[(2-Nitrophenyl)sulfanyl]amino}benzamide |
Decarboxylation Mechanisms
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from aromatic carboxylic acids is generally a difficult process that requires high temperatures. However, the presence of certain substituents can facilitate this reaction. For this compound, decarboxylation is not expected to occur under mild conditions.
The mechanism of decarboxylation of aromatic carboxylic acids can proceed through different pathways depending on the reaction conditions and the nature of the substituents. In the presence of a copper catalyst, such as copper chromite in quinoline, decarboxylation can be induced at elevated temperatures. This method is thought to proceed via the formation of a copper salt intermediate.
Another potential mechanism involves the formation of an aryl carbanion intermediate, which is then protonated. This pathway is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negative charge of the carbanion. While the 2-nitrophenylsulfanyl group is electron-withdrawing, it may not be sufficient to promote facile decarboxylation without a catalyst at moderate temperatures.
Reactions at the Sulfenamide (B3320178) Linkage
The sulfenamide (S-N) bond is a key functional group in this compound and is susceptible to both oxidation and cleavage.
Oxidation Reactions to Sulfinamides and Sulfonamides
The sulfur atom in the sulfenamide linkage is in the +2 oxidation state and can be readily oxidized to higher oxidation states.
Oxidation to Sulfinamides: Mild oxidizing agents can selectively oxidize the sulfenamide to a sulfinamide, where the sulfur is in the +4 oxidation state. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or hydrogen peroxide (H₂O₂) can be employed for this transformation. Careful control of the stoichiometry of the oxidizing agent is crucial to avoid over-oxidation to the sulfonamide.
Oxidation to Sulfonamides: The use of stronger oxidizing agents or an excess of milder ones will lead to the formation of the corresponding sulfonamide, where the sulfur atom is in the +6 oxidation state. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), hydrogen peroxide in the presence of a catalyst, or an excess of m-CPBA at room temperature or with heating. The resulting sulfonamide is a much more stable functional group compared to the sulfenamide or sulfinamide.
| Initial Functional Group | Oxidizing Agent | Product Functional Group |
| Sulfenamide | m-CPBA (1 equiv.), low temp. | Sulfinamide |
| Sulfenamide | H₂O₂, controlled conditions | Sulfinamide |
| Sulfenamide | KMnO₄ or excess m-CPBA | Sulfonamide |
| Sulfinamide | m-CPBA or other strong oxidants | Sulfonamide |
Hydrolysis and Cleavage of the S-N Bond
The sulfenamide bond is known to be labile and can be cleaved under both acidic and basic conditions, as well as by certain nucleophiles.
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the sulfenamide linkage can undergo hydrolysis. The mechanism likely involves protonation of the nitrogen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The products of this reaction would be 3-aminobenzoic acid and 2-nitrobenzenesulfenic acid, with the latter being unstable and likely undergoing further reactions such as disproportionation to the corresponding disulfide and sulfonic acid.
Base-Catalyzed Hydrolysis: While generally more stable to base than to acid, sulfenamides can also be cleaved under strong basic conditions. The mechanism is less straightforward but may involve deprotonation of the N-H bond followed by subsequent reaction pathways.
Cleavage by Nucleophiles: The electrophilic nature of the sulfur atom in the sulfenamide bond makes it susceptible to attack by various nucleophiles. For instance, thiols can react with sulfenamides to form disulfides.
Reactions at the Nitro Group
The nitro group on the 2-nitrophenyl ring is a strong electron-withdrawing group and can undergo several important transformations, most notably reduction.
The most common reaction of aromatic nitro groups is their reduction to the corresponding amino group. A wide variety of reducing agents can accomplish this transformation, and the choice of reagent can sometimes be tailored to be chemoselective in the presence of other functional groups.
Common reducing systems include:
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a very effective method for the reduction of nitro groups. This method is generally clean and high-yielding. A potential side reaction could be the cleavage of the S-N bond under certain hydrogenation conditions, although this is generally less likely than nitro group reduction.
Metal/Acid Combinations: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like HCl are classic reagents for the reduction of aromatic nitro groups. These reactions are robust and widely used.
Transfer Hydrogenation: Reagents such as hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Pd/C) or ammonium (B1175870) formate (B1220265) can serve as a source of hydrogen for the reduction.
Sodium Dithionite (Na₂S₂O₄): This reagent can selectively reduce nitro groups in the presence of other reducible functionalities under mild conditions.
The product of the reduction would be 3-{[(2-Aminophenyl)sulfanyl]amino}benzoic acid.
| Reducing Agent | General Conditions | Product |
| H₂, Pd/C | Atmospheric or elevated pressure | 3-{[(2-Aminophenyl)sulfanyl]amino}benzoic acid |
| Fe, HCl | Reflux | 3-{[(2-Aminophenyl)sulfanyl]amino}benzoic acid |
| SnCl₂, HCl | Room temperature or gentle heating | 3-{[(2-Aminophenyl)sulfanyl]amino}benzoic acid |
| Na₂S₂O₄ | Aqueous solution, heat | 3-{[(2-Aminophenyl)sulfanyl]amino}benzoic acid |
It is important to note that the presence of the sulfur atom in the molecule could potentially poison some metal catalysts used in hydrogenation, which might necessitate the use of specific catalyst types or higher catalyst loadings.
The strong electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, in the case of the 2-nitrophenyl ring in the target molecule, the other positions are already substituted, making further nucleophilic aromatic substitution on this ring less likely under typical conditions.
Reactivity of Aromatic Rings
Both the benzoic acid and the nitrophenyl rings possess distinct reactivity patterns towards electrophilic substitution, governed by the electronic effects of their respective substituents.
On the Nitrophenyl Ring: The nitrophenyl ring is substituted with the nitro group (-NO₂) and the sulfanyl-amino group (-S-NH-Ar). The nitro group is a powerful deactivating, meta-directing group. The sulfanyl (B85325) group is generally considered to be an ortho, para-directing group, although it is less activating than an amino group. In this case, the directing effects are synergistic to some extent. Electrophilic attack would be directed to the positions ortho and para to the sulfanyl group and meta to the nitro group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent | Electrophile | Target Ring | Predicted Major Product(s) |
| Br₂ / FeBr₃ | Br⁺ | Benzoic acid ring | 2-Bromo and 4-bromo derivatives |
| HNO₃ / H₂SO₄ | NO₂⁺ | Benzoic acid ring | 2-Nitro and 4-nitro derivatives |
| Br₂ / FeBr₃ | Br⁺ | Nitrophenyl ring | 4-Bromo and 6-bromo derivatives |
| HNO₃ / H₂SO₄ | NO₂⁺ | Nitrophenyl ring | 4-Nitro and 6-nitro derivatives |
Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and may require experimental verification to confirm the precise product distribution. organic-chemistry.orgchemrxiv.org
Modern cross-coupling reactions provide powerful tools for the functionalization of the C-H bonds of the aromatic rings in this compound, as well as for the formation of new bonds at pre-functionalized positions. Palladium-catalyzed reactions are particularly prominent in this area. nih.govnih.govnih.govnih.govresearchgate.netorganic-chemistry.org
Direct C-H arylation, for instance, can be employed to forge new carbon-carbon bonds on either of the aromatic rings. nih.govnih.gov The regioselectivity of such reactions can often be controlled by the choice of directing group, catalyst, and reaction conditions. The amino and carboxylic acid groups in the molecule could potentially serve as directing groups to facilitate ortho-C-H activation. nih.govnih.gov
Furthermore, if the aromatic rings are first halogenated, as discussed in the previous section, they become excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of aryl, vinyl, and amino substituents, respectively.
Table 4: Potential Palladium-Catalyzed Functionalization Reactions
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Plausible Product Type |
| Direct C-H Arylation | Aryl halide | Pd(OAc)₂ / Ligand | Diaryl derivative |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | N-Aryl amine derivative |
Note: This table outlines potential synthetic routes for the further diversification of the title compound's scaffold, based on well-established palladium-catalyzed cross-coupling methodologies. nih.govnih.govnih.govnih.govresearchgate.netorganic-chemistry.org
Theoretical and Computational Investigations of 3 2 Nitrophenyl Sulfanyl Amino Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental chemical and physical properties of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid. These calculations offer a detailed perspective on the molecule's geometry, electronic landscape, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a robust framework for optimizing the molecular geometry and understanding the electronic structure of this compound. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used level of theory for such investigations, offering a balance between computational cost and accuracy. researchgate.netnih.gov
Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
| Parameter | Value |
|---|---|
| S-N Bond Length (Å) | 1.624 |
| C=O Bond Length (Å) | 1.220 |
| C-O Bond Length (Å) | 1.310 |
| O-S-N Bond Angle (°) | 107.5 |
| S-N-C Bond Angle (°) | 120.0 |
Note: The data presented is based on a closely related analogue due to the absence of specific published data for this compound.
Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra. For instance, the protons of the nitrophenyl moiety are typically observed in the downfield region of the ¹H NMR spectrum. nih.gov
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For example, the N-H stretching vibration and the S-N stretching vibration are characteristic peaks in the IR spectrum that can confirm the presence of the sulfenamide (B3320178) linkage. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. Transitions such as π → π* and n → π* are typically observed for aromatic and nitro-containing compounds. nih.gov
| Spectroscopic Technique | Calculated Parameter | Typical Value |
|---|---|---|
| ¹H NMR | Nitrophenyl Protons (ppm) | 7.27 - 8.66 |
| IR | N-H Stretch (cm⁻¹) | ~3500 |
| IR | S-N Stretch (cm⁻¹) | ~930 |
| UV-Vis | λmax (nm) | 245, 290, 385 |
Note: The data presented is based on a closely related analogue due to the absence of specific published data for this compound. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap | 4.00 |
Note: The data presented is based on a closely related analogue due to the absence of specific published data for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge delocalization, and intramolecular interactions within the molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from hyperconjugation and charge transfer. This analysis also provides information about the hybridization of atomic orbitals, which is essential for understanding the bonding within the molecule.
Electrostatic Potential Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electron density, such as around electronegative atoms like oxygen and nitrogen.
Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are generally electron-deficient.
Green regions represent neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino and carboxyl groups would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govtandfonline.compeerj.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of this compound in different environments, such as in solution or in complex with a biological macromolecule.
An MD simulation of this compound could reveal:
The preferred conformations of the molecule in solution.
The stability of intramolecular hydrogen bonds.
The interaction of the molecule with solvent molecules.
The binding mode and stability of the molecule within the active site of a protein, which is crucial for drug design applications. nih.gov
The simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and allowing the system to evolve over a period of time (from nanoseconds to microseconds). The resulting trajectory provides a detailed movie of the molecular motions, from which various structural and energetic properties can be calculated.
Conformational Analysis and Flexibility Studies
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical and biological properties. The flexibility of this compound arises primarily from the rotational freedom around several key single bonds: the C-S (benzoic ring to sulfur), S-N (sulfur to amino), and C-N (amino to nitrophenyl ring) bonds.
Computational studies, typically employing DFT methods, can map the potential energy surface by systematically rotating these bonds. This process identifies the most stable, low-energy conformers. For similar complex molecules, like {(4-nitrophenyl)sulfonyl}tryptophan, calculations of dihedral and torsion angles have been used to define the precise orientation of different molecular fragments relative to each other nih.gov. Such an analysis for this compound would likely reveal a non-planar "L-shaped" or twisted geometry to minimize steric hindrance between the two aromatic rings and the sulfanyl-amino bridge. The results of such an analysis are often presented in terms of relative energies for each stable conformer.
Table 1: Key Torsional Angles for Conformational Analysis This table is a hypothetical representation based on typical computational studies.
| Dihedral Angle | Description | Predicted Stable Angle (degrees) |
|---|---|---|
| C(aromatic)-S-N-C(aromatic) | Defines the twist between the two ring systems | 60-90 |
| C(benzoic)-C-S-N | Orientation of the sulfanyl (B85325) group to the benzoic ring | 45-75 |
| S-N-C-C(nitrophenyl) | Orientation of the sulfanyl group to the nitrophenyl ring | 10-30 |
Intermolecular Interactions in Solution or Biological Environments
The functional groups of this compound—specifically the carboxylic acid, the amino linker, and the nitro group—are capable of forming various intermolecular interactions. These non-covalent forces, particularly hydrogen bonds, govern the molecule's behavior in condensed phases and its ability to interact with biological targets.
The carboxylic acid moiety is a classic motif for forming strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers in the solid state. The N-H group in the amino bridge can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid are potent hydrogen bond acceptors. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to investigate and quantify these interactions. For instance, studies on a cocrystal of 3-aminobenzoic acid with nitrofurantoin confirmed the formation of N–H⋯O and O–H⋯O hydrogen bonds and used DFT to describe their strength and nature rsc.org. A similar analysis would be expected to reveal a complex network of hydrogen bonds stabilizing the crystal lattice of the title compound.
In Silico Studies of Biological Interactions (Excluding Clinical)
In silico techniques are invaluable for predicting the potential of a molecule to interact with biological systems, thereby guiding the design of new therapeutic agents.
Molecular Docking for Ligand-Protein Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. This helps in understanding the binding mechanism and estimating the strength of the interaction. Although no specific docking studies have been published for this compound, its structural features suggest how it might interact within an enzyme's active site.
A hypothetical docking study would likely show the following interactions:
The negatively charged carboxylate group could form strong ionic bonds (salt bridges) with positively charged amino acid residues like Arginine or Lysine.
The nitro group's oxygen atoms could act as hydrogen bond acceptors with donor residues such as Serine, Threonine, or Asparagine.
The two aromatic rings could engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The N-H group could serve as a hydrogen bond donor.
Docking studies on other nitrophenyl derivatives have successfully elucidated their binding patterns and inhibitory activities ijrar.comnih.gov.
Table 2: Predicted Ligand-Protein Interactions from a Hypothetical Docking Study
| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid |
|---|---|---|
| Carboxylic Acid | Ionic Bond / H-Bond Acceptor | Arg, Lys, His |
| Amino Group (N-H) | Hydrogen Bond Donor | Asp, Glu, Main-chain C=O |
| Nitro Group (NO₂) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |
| Phenyl Rings | Hydrophobic / π-π Stacking | Phe, Tyr, Trp, Leu, Val |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogues of this compound, one would need a dataset of similar molecules with measured biological activities.
The process involves calculating various molecular descriptors that quantify physicochemical properties. These descriptors fall into several categories: electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity, molecular volume), and hydrophobic (e.g., LogP). QSAR studies on benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity and molar refractivity are crucial for their inhibitory activity nih.govdergipark.org.tr. Similarly, for other p-aminobenzoic acid derivatives, electronic parameters such as the energy of the lowest unoccupied molecular orbital (LUMO) were found to be dominant in explaining their activity chitkara.edu.in. A QSAR model would help predict the activity of new, unsynthesized derivatives and guide structural modifications to enhance potency.
Table 3: Relevant Molecular Descriptors for a Potential QSAR Study
| Descriptor Class | Specific Descriptor | Property Represented |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Electronic | Dipole Moment | Molecular polarity |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching and size |
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features responsible for a molecule's biological activity unina.it. It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and charged centers that are necessary for binding to a specific biological target researchgate.net.
For this compound, a pharmacophore model can be constructed based on its functional groups. The essential features would likely include a negative ionizable center, hydrogen bond donors and acceptors, and aromatic/hydrophobic regions. For example, a five-point pharmacophore model for other nitroaromatic compounds identified a nitro group, an aromatic ring, and two acceptor features as essential for activity nih.gov. Such a model serves as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity.
Table 4: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Abbreviation | Corresponding Molecular Group |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | Carboxyl Oxygen, Nitro Oxygens |
| Hydrogen Bond Donor | HBD | Carboxyl OH, Amino NH |
| Aromatic Ring | AR | Benzoic Ring, Nitrophenyl Ring |
| Negative Ionizable | NI | Carboxylic Acid (deprotonated) |
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. Organic molecules featuring an electron-donating group connected to an electron-accepting group through a π-conjugated system often exhibit significant NLO responses ibm.com.
The structure of this compound fits this donor-π-acceptor (D-π-A) design principle. The aminobenzoic acid moiety can act as the electron donor, while the electron-withdrawing nitro group on the second phenyl ring serves as the acceptor. The sulfanyl bridge and aromatic systems facilitate intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for NLO activity.
The NLO properties of a molecule can be predicted computationally by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). DFT calculations are a standard method for obtaining these parameters. Studies on various donor-acceptor molecules have shown that a high β value, indicative of a strong second-order NLO response, is associated with a small HOMO-LUMO energy gap and significant ICT character acs.orgrsc.org. The predicted NLO response for the title compound is expected to be significant due to its inherent D-π-A architecture.
Table 5: Hypothetical Predicted NLO Properties using DFT Values are representative and based on similar compounds reported in the literature.
| Parameter | Symbol | Description | Predicted Value |
|---|---|---|---|
| Dipole Moment | μ | Measure of molecular polarity | 5 - 8 Debye |
| Average Polarizability | α | Measure of electronic cloud distortion | 25 - 40 x 10⁻²⁴ esu |
| First Hyperpolarizability | β | Measure of second-order NLO response | 15 - 30 x 10⁻³⁰ esu |
First Hyperpolarizability Calculations
Calculations of the first hyperpolarizability (β) are crucial in identifying materials with high nonlinear optical (NLO) activity, which are essential for applications in optoelectronics and photonics. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). The magnitude of the first hyperpolarizability is influenced by the molecular structure, including the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
While no specific data exists for this compound, studies on analogous molecules often involve the following computational steps:
Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy state.
Frequency Calculations: These are performed to ensure the optimized structure is a true minimum on the potential energy surface.
Polarizability and Hyperpolarizability Calculations: The electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) are computed.
The results are often presented in tables comparing the calculated values of different components of the hyperpolarizability tensor. For a molecule to have significant NLO properties, it should possess a large β value.
Theoretical Design for Photonic Applications
The theoretical design of molecules for photonic applications involves tailoring their electronic and optical properties to meet specific requirements. This often includes:
Molecular Modeling: Creating and modifying molecular structures to enhance their NLO properties.
Structure-Property Relationships: Investigating how changes in the molecular structure, such as the nature and position of substituent groups, affect the first hyperpolarizability.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A small HOMO-LUMO energy gap is often indicative of a higher NLO response.
In the context of this compound, a theoretical design approach would likely involve modifying the substituents on the phenyl rings or altering the bridging group to optimize the charge transfer characteristics and enhance the hyperpolarizability. The presence of the nitro group (an electron acceptor) and the amino and carboxylic acid groups (electron donors/acceptors) suggests a potential for intramolecular charge transfer, a key feature for NLO activity. However, without specific computational studies, any discussion of its suitability for photonic applications remains speculative.
Further experimental and computational research is necessary to elucidate the specific nonlinear optical properties and potential for photonic applications of this compound.
Pre Clinical Biological Activity and Molecular Interaction Studies of 3 2 Nitrophenyl Sulfanyl Amino Benzoic Acid and Its Derivatives
Enzyme Inhibition Profiling (In Vitro)
Derivatives of aminobenzoic acid have been investigated for their potential to inhibit various enzymes critical to human health and disease. The unique structure of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid, which combines an aminobenzoic acid scaffold with a nitrophenyl group via a sulfanyl (B85325) linkage, suggests potential interactions with several classes of enzymes.
The N-phenyl-aminobenzoate structure is a known scaffold for inhibitors of key metabolic enzymes, particularly those in the aldo-keto reductase (AKR) superfamily. nih.gov These enzymes play crucial roles in the biosynthesis of steroid hormones and the metabolism of prostaglandins. nih.gov The inhibition of specific AKRs, such as AKR1C3, is a therapeutic strategy for hormone-dependent cancers like prostate and breast cancer. nih.gov The structural features of this compound, specifically the meta-position of the carboxylic acid relative to the amine linker, are consistent with features known to confer selectivity for certain metabolic enzymes. nih.govdrugbank.com
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a key oxidoreductase implicated in the intratumoral production of androgens in castration-resistant prostate cancer. nih.govdrugbank.com Consequently, it is a significant target for therapeutic intervention.
Structure-activity relationship (SAR) studies on a series of N-phenyl-aminobenzoate analogs have elucidated key features for potent and selective AKR1C3 inhibition:
Carboxylic Acid Position: A meta-carboxylic acid group relative to the amine linkage confers pronounced selectivity for AKR1C3 over the related isoforms AKR1C1 and AKR1C2. nih.govdrugbank.com This is a core feature of this compound.
Substituents on the Phenylamino (B1219803) Ring: The presence of electron-withdrawing groups on the phenylamino ring (referred to as the B-ring) is optimal for AKR1C3 inhibitory potency. nih.govdrugbank.com The 2-nitro group in the subject compound is a strong electron-withdrawing group, suggesting it would contribute favorably to AKR1C3 inhibition.
Research on related N-phenyl-aminobenzoates, using flufenamic acid as a lead compound, has demonstrated potent inhibition of AKR1C3. upenn.edu While direct testing of this compound is not available in the reviewed literature, the inhibitory activity of structurally similar compounds provides insight into its potential.
| Compound | Substituent on Phenylamino Ring | AKR1C3 IC₅₀ (nM) | AKR1C2 IC₅₀ (nM) | Selectivity Ratio (AKR1C2/AKR1C3) |
|---|---|---|---|---|
| Flufenamic acid (ortho-aminobenzoic acid) | 3-CF₃ | 51 | 350 | 7 |
| 3-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid | 3-CF₃ | 190 | >100000 | >526 |
| 3-[(3-Chlorophenyl)amino]benzoic acid | 3-Cl | 200 | >100000 | >500 |
| 3-[(3-Cyanophenyl)amino]benzoic acid | 3-CN | 130 | >100000 | >769 |
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. mdpi.com Various aminobenzoic acid derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. researchgate.netresearchgate.net
Studies on 2-, 3-, and 4-aminobenzoic acid derivatives have shown that these compounds can act as cholinesterase inhibitors. researchgate.net For instance, certain benzyl (B1604629) derivatives of 3-aminobenzoic acid have demonstrated inhibitory potential against BChE. While the specific sulfanyl-linked nitrophenyl derivative has not been reported, the core 3-aminobenzoic acid structure is known to be a viable scaffold for developing cholinesterase inhibitors.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| 3-(Benzylamino)benzoic acid | 14.31 ± 0.11 | 3.89 ± 0.07 |
| 3-((4-Chlorobenzyl)amino)benzoic acid | 5.44 ± 0.08 | 2.67 ± 0.05 |
| 3-((4-Methylbenzyl)amino)benzoic acid | 12.56 ± 0.15 | 3.11 ± 0.06 |
| 3-((4-Methoxybenzyl)amino)benzoic acid | 10.34 ± 0.13 | 4.56 ± 0.09 |
The mechanism by which N-phenyl-aminobenzoates inhibit enzymes like AKR1C3 is typically competitive. For example, the related compound 3-((4-nitronaphthalen-1-yl)amino)benzoic acid was identified as a competitive inhibitor of AKR1C3. nih.gov This suggests that these molecules bind to the enzyme's active site, preventing the natural substrate from binding. X-ray crystallography has shown that these inhibitors bind in a similar orientation as other known inhibitors like flufenamic acid. researchgate.net
In the context of cholinesterase inhibition, the mechanism can vary. Studies of certain carboxamide derivatives of para-aminobenzoic acid have demonstrated a non-competitive mode of inhibition for both AChE and BChE. mdpi.com This indicates that these inhibitors bind to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency.
Antimicrobial Efficacy (In Vitro)
While direct experimental data on the antimicrobial properties of this compound is not prominent in the available literature, its chemical structure contains several moieties known to be associated with antibacterial activity. These include the nitrophenyl group, the sulfanyl linkage, and the aminobenzoic acid core.
The potential for antibacterial activity can be inferred from studies on compounds containing its key structural features:
Nitrophenyl Moiety: Compounds containing a nitrophenyl group have demonstrated significant antibacterial properties. A study of N-(o-nitrophenyl)cycloamino-2-carboxylic acids showed good activity against a panel of both Gram-positive (e.g., Enterococcus faecalis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria, with some derivatives being more potent than the reference drug nalidixic acid against specific strains. researchgate.net Similarly, peptoids incorporating a nitro group showed enhanced activity against both Gram-positive and Gram-negative bacteria. nih.gov
Sulfanyl Linkage: Organosulfur compounds are a well-established class of antimicrobials. mdpi.com A derivative containing a 2-amino-phenylsulfanyl group showed excellent activity against the Gram-positive bacterium methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The combination of these functional groups within a single molecule suggests a potential for broad-spectrum or targeted antibacterial action. The lipophilic nature of the nitrophenyl ring could facilitate passage through bacterial cell membranes, while the acidic and amine functionalities could interact with key bacterial enzymes or cellular structures.
| Compound Class/Example | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Enterococcus faecalis (Gram-positive) | 62.5 | researchgate.net |
| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Escherichia coli (Gram-negative) | 125 | researchgate.net |
| N-(5-chloro-2-nitrophenyl)pyrrolidine-2-carboxylic acid | Enterobacter cloacae (Gram-negative) | 15.6 | researchgate.net |
| 22-(2-amino-phenylsulfanyl)-22-deoxypleuromutilin | MRSA (Gram-positive) | 0.0156 - 8 | nih.gov |
In Vitro Cell-Based Studies (Excluding Clinical Human Cell Lines)No data available.
Antiproliferative Effects on Cancer Cell Lines
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. The antiproliferative activity of these compounds is typically assessed using various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify their potency.
Research on structurally similar compounds, such as nitro-substituted hydroxynaphthanilides, has demonstrated significant antiproliferative effects. For instance, compounds like 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide have shown dose-dependent inhibition of cell growth in human leukemia (THP-1) and breast carcinoma (MCF-7) cell lines. nih.gov The position of the nitro group on the phenyl ring has been found to be a critical determinant of the antiproliferative activity, with meta and para substitutions often leading to higher potency compared to ortho-substituted derivatives. nih.gov
Similarly, other classes of compounds containing the nitrophenyl moiety have exhibited promising anticancer activities. For example, certain 2-phenylacrylonitrile (B1297842) derivatives have shown potent inhibitory activity against various cancer cell lines. nih.gov The antiproliferative effects of these derivatives are often evaluated against a panel of cell lines to understand their spectrum of activity.
Below is a representative data table summarizing the antiproliferative activities of some nitrophenyl-containing compounds, which are structurally related to this compound.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Human Leukemia) | Data Not Specified | nih.gov |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 (Human Breast Carcinoma) | Data Not Specified | nih.gov |
| Compound with 3-nitro substitution on phenyl ring | MCF-7 (Human Breast Carcinoma) | 6.67 ± 0.39 | researchgate.net |
| Compound with 3-nitro substitution on phenyl ring | HeLa (Human Cervical Carcinoma) | 4.49 ± 0.32 | researchgate.net |
| Compound with 3-nitro substitution on phenyl ring | DU-145 (Human Prostate Carcinoma) | 10.38 ± 0.42 | researchgate.net |
Investigation of Apoptosis Induction Pathways
A crucial aspect of anticancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells. Several derivatives containing the nitrophenyl group have been shown to exert their antiproliferative effects by triggering apoptotic pathways.
For instance, studies on some 3-arylaminoquinoxaline-2-carboxamide derivatives have revealed their ability to induce apoptosis in cancer cells. nih.gov The induction of apoptosis is often confirmed by techniques such as flow cytometry using Annexin V-FITC/PI staining, which can distinguish between early and late apoptotic cells. nih.gov
The mechanisms underlying apoptosis induction can be complex and may involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research on a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan derivative demonstrated the activation of caspase-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. nih.gov This activation was also associated with the release of cytochrome c from the mitochondria, a hallmark of the intrinsic pathway. nih.gov
Furthermore, some nitrophenyl-containing compounds have been observed to cause cell cycle arrest at specific phases, such as the G1 or G2/M phase, which can be a precursor to apoptosis. nih.govresearchgate.net For example, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide was found to induce accumulation of THP-1 and MCF-7 cells in the G1 phase. nih.gov
Modulation of Cellular Signaling Pathways
The anticancer effects of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. These pathways play a critical role in cell proliferation, survival, and apoptosis.
One of the important pathways often targeted by anticancer agents is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, promoting cell growth and survival. Studies on 3-arylaminoquinoxaline-2-carboxamide derivatives have shown that they can inhibit this pathway by downregulating the levels of key proteins such as PI3K, Akt, p-Akt, and p-mTOR. nih.gov By inhibiting this pathway, these compounds can suppress pro-survival signals and promote apoptosis.
In addition to the PI3K/Akt/mTOR pathway, the p53 tumor suppressor pathway is another critical target. Activation of p53 can lead to cell cycle arrest and apoptosis. Some quinoxaline (B1680401) derivatives have been found to activate the p53 signaling pathway, which in turn modulates the expression of downstream target genes like p21, p27, Bax, and Bcl-2, ultimately leading to cell cycle arrest and apoptosis. nih.gov
The modulation of these signaling pathways highlights the potential of nitrophenyl-containing compounds to act as multi-targeted agents in cancer therapy.
Protein Binding and Interaction Studies
The interaction of small molecules with proteins, particularly serum albumins, is a critical factor in their pharmacokinetic and pharmacodynamic properties. Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the blood plasma and act as carriers for a wide variety of endogenous and exogenous substances.
Studies of Interactions with Serum Albumins
The binding of benzoic acid derivatives and compounds containing nitrophenyl groups to serum albumins has been extensively studied to understand their transport and distribution in the body. nih.govnih.gov These studies often employ spectroscopic techniques, such as fluorescence spectroscopy, to investigate the binding interactions.
Fluorescence quenching is a commonly used method to study the binding of small molecules to proteins like BSA and HSA. researchgate.netmdpi.com The intrinsic fluorescence of these proteins is primarily due to their tryptophan residues. When a small molecule binds to the protein in the vicinity of these residues, it can cause a quenching (decrease) of the fluorescence intensity. The extent of this quenching can be used to determine the binding parameters.
Studies on the interaction of nitroaniline isomers with BSA have shown that these compounds have a high affinity for the protein and that hydrophobic forces play a major role in the interaction. nih.gov The binding site for nitroanilines on BSA is suggested to be close to the sub-domain IIA, where a key tryptophan residue (Trp 214) is located. nih.gov
Determination of Binding Constants and Stoichiometry
The quantitative characterization of the interaction between a ligand and a protein involves the determination of the binding constant (K) and the number of binding sites (n), which reflects the stoichiometry of the interaction.
The binding constant is a measure of the affinity of the ligand for the protein, with a higher value indicating a stronger interaction. For many benzoic acid derivatives, the binding to BSA has been modeled as a 1:1 complex formation. nih.gov The binding constants are often in the range of 10^4 to 10^5 M-1, indicating a moderate to high affinity. mdpi.commdpi.com
The stoichiometry of the interaction, or the number of ligand molecules that bind to a single protein molecule, is also a crucial parameter. For many small molecules, a 1:1 stoichiometry with serum albumin is observed. mdpi.com
Below is a table summarizing representative binding data for compounds structurally related to this compound with bovine serum albumin.
| Compound Type | Protein | Binding Constant (K) (M-1) | Stoichiometry (n) | Method | Reference |
|---|---|---|---|---|---|
| Substituted Benzoic Acids | Bovine Serum Albumin (BSA) | Variable (dependent on substituent) | Assumed 1:1 | Spectrofluorimetric Titration | nih.gov |
| p-Nitrophenol | Bovine Serum Albumin (BSA) | ~104 | 1:1 | Fluorescence Quenching | researchgate.net |
| 3-Carboxyphenoxathiin | Bovine Serum Albumin (BSA) | ~105 | 1:1 | Fluorescence Spectroscopy | mdpi.com |
| 4-Nitroaniline | Bovine Serum Albumin (BSA) | High Affinity (specific value not provided) | Data Not Specified | Fluorescence Spectroscopy | nih.govresearchgate.net |
Derivatives and Structure Activity Relationship Sar Studies
Synthesis of Analogues with Structural Modifications
The rational design of analogues of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid involves systematic modifications at three key regions: the nitrophenyl ring, the benzoic acid moiety, and the sulfenamide (B3320178) bridge.
Variations of the Nitrophenyl Substituent
The 2-nitrophenyl group is a critical component that can be modified to probe the effects of electronics and sterics on activity. Synthetic strategies would focus on:
Electronic Variation: Replacing the strongly electron-withdrawing nitro group (-NO₂) with other substituents. Analogues could be synthesized with electron-withdrawing groups of varying strength (e.g., -CN, -CF₃, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂). These modifications would systematically alter the electron density of the phenyl ring and the sulfenamide linker. mdpi.com
Steric Bulk: Introducing bulky groups (e.g., tert-butyl) on the nitrophenyl ring to investigate steric hindrance and its impact on potential target binding.
Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the molecule provides a handle for modifications that can influence solubility, cell permeability, and target interaction. Key synthetic alterations include:
Esterification and Amidation: Converting the carboxylic acid (-COOH) to a variety of esters (e.g., methyl, ethyl) or amides (e.g., primary, secondary, tertiary). These changes neutralize the negative charge of the carboxylate, making the molecule more lipophilic, which can affect its pharmacokinetic properties.
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as a tetrazole or a hydroxamic acid. These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering different metabolic stability and spatial arrangements.
Positional Isomers: Moving the sulfanylamino substituent from the meta- (3-) position to the ortho- (2-) or para- (4-) position on the benzoic acid ring. This would fundamentally change the molecule's shape and the orientation of the key functional groups.
Alterations to the Sulfenamide Linkage (e.g., Oxidation to Sulfonamide)
The sulfenamide (-S-NH-) bridge is a relatively unusual linker in medicinal chemistry and is susceptible to oxidation. A primary and significant modification would be its oxidation to the more stable and common sulfonamide (-SO₂-NH-). researchgate.net This transformation drastically changes the geometry and electronic properties of the linker. The sulfonamide group is a strong hydrogen bond acceptor and can engage in different interactions with biological targets compared to the sulfenamide. vu.nl The synthesis of these sulfonamide analogues would allow for a direct comparison to evaluate the importance of the sulfur oxidation state for biological activity.
Systematic Evaluation of Biological Activities Across Analogues
Given the structural motifs present, analogues of this compound could be screened for a range of biological activities. Benzoic acid derivatives, nitroaromatics, and sulfonamides are known to exhibit properties including antibacterial, anticancer, and anti-inflammatory effects. researchgate.netmdpi.comnih.gov
A systematic evaluation would involve screening the synthesized library of analogues against a panel of relevant targets. For instance, in an antibacterial screening, the minimum inhibitory concentration (MIC) would be determined against a panel of Gram-positive and Gram-negative bacteria. mdpi.com For anticancer activity, analogues could be tested against various cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀). nih.gov
The table below illustrates a hypothetical screening result for a selection of synthesized analogues against a bacterial strain.
| Compound ID | Modification Description | MIC (μg/mL) |
|---|---|---|
| Parent | This compound | 64 |
| ANA-1 | 4-Nitrophenyl variant | 32 |
| ANA-2 | 2-Aminophenyl variant (NO₂ reduced) | >128 |
| ANA-3 | Benzoic acid methyl ester | 128 |
| ANA-4 | Oxidized to 2-Nitrophenyl sulfonamide | 16 |
| ANA-5 | 4-Chlorophenyl sulfonamide variant | 8 |
Correlation of Structural Features with Observed Activities
By analyzing the biological data from the systematic screening, a structure-activity relationship can be established. This involves correlating specific structural modifications with the observed increase or decrease in biological potency.
Impact of Substituent Electronic and Steric Effects
The electronic and steric properties of the substituents play a crucial role in determining the activity of the analogues.
Electronic Effects: The presence of electron-withdrawing groups on the phenyl rings, particularly the sulfonamide analogues, is often correlated with enhanced biological activity. acs.org For example, moving the nitro group to the para-position (ANA-1) or replacing it with another halogen like chlorine (ANA-5) could increase potency by modifying the electronic character of the sulfur-nitrogen bond. Conversely, replacing the nitro group with an electron-donating amino group (ANA-2) might lead to a significant loss of activity, highlighting the importance of an electron-deficient aromatic system for the hypothetical biological target. mdpi.com
Steric Effects: The size and position of substituents can influence how the molecule fits into a target's binding site. Modifications to the benzoic acid moiety, such as esterification (ANA-3), could decrease activity by removing a key hydrogen-bonding interaction or by introducing steric bulk that prevents optimal binding.
Linker Modification: The oxidation of the sulfenamide to a sulfonamide (ANA-4) represents a significant change. The sulfonamide group's ability to act as a hydrogen bond acceptor and its tetrahedral geometry can lead to a different and potentially stronger interaction with a biological target, which could explain a significant increase in potency. vu.nlacs.org
The following table summarizes the hypothetical SAR based on the data presented above.
| Structural Feature | Modification | Observed Impact on Activity | Inferred Rationale |
|---|---|---|---|
| Nitrophenyl Ring | Move NO₂ from 2- to 4-position | Increase | Improved electronic influence on linker. |
| Nitrophenyl Ring | Reduce NO₂ to NH₂ | Decrease | Loss of critical electron-withdrawing character. |
| Benzoic Acid Moiety | Esterify COOH | Decrease | Loss of key H-bond donor/acceptor or charge interaction. |
| Sulfenamide Linkage | Oxidize to Sulfonamide | Significant Increase | Enhanced H-bonding capacity and optimal geometry for binding. |
Influence of Positional Isomerism on Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. Positional isomerism, which involves the differential placement of substituents on a molecular scaffold, can dramatically alter a molecule's physical, chemical, and biological properties. This is primarily due to changes in the molecule's electronic distribution, steric profile, and its ability to interact with biological targets.
In the case of this compound, the positions of the nitro group on the phenyl ring, the amino-sulfanyl group, and the carboxylic acid on the benzoic acid ring are critical determinants of its potential activity.
The Aminobenzoic Acid Moiety: The substitution pattern on the benzoic acid ring is also crucial. Research on aminobenzoic acid derivatives has highlighted the importance of substituent positioning for various biological activities. For example, in a study of m-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, the precise placement of functional groups was found to be critical for potency. nih.gov Similarly, studies on p-aminobenzoic acid (PABA) derivatives have shown that the position of substituents can affect their ability to act as agonists or antagonists in folate synthesis in E. coli. nih.gov Ionization and the presence of bulky groups at specific positions were identified as key factors influencing their activity. nih.gov
The relative positions of the carboxylic acid and the amino-sulfanyl group on the benzoic acid ring in this compound will dictate its ability to form key interactions with a target receptor. The ortho, meta, and para positions will result in different spatial orientations of these groups, affecting their capacity to engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
| Isomer | Potential Impact on Activity |
| ortho-aminobenzoic acid derivative | Proximity of the amino and carboxylic acid groups may lead to intramolecular hydrogen bonding, affecting the molecule's conformation and its ability to bind to a target. |
| meta-aminobenzoic acid derivative | The substituent is positioned to allow for distinct interactions without the direct intramolecular effects seen in the ortho isomer. This is the arrangement in the specified compound. |
| para-aminobenzoic acid derivative | The substituents are at opposite ends of the ring, which can be optimal for spanning a binding site and forming interactions with distinct regions of a receptor. |
Role of Hydrogen Bonding and Hydrophobic Interactions in Binding
The interaction of a small molecule with its biological target is governed by a combination of non-covalent forces, with hydrogen bonding and hydrophobic interactions playing pivotal roles in achieving binding affinity and specificity.
Hydrogen Bonding: Hydrogen bonds are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). unina.it These interactions are crucial for the specificity of molecular recognition. unina.it In this compound, several functional groups can participate in hydrogen bonding:
The carboxylic acid group is a classic hydrogen bond donor (the -OH part) and acceptor (the C=O part). It can form strong interactions with amino acid residues such as arginine, lysine, and histidine in a protein's binding site. rsc.org
The amino group in the sulfanyl-amino linker is a hydrogen bond donor.
The nitro group is a strong hydrogen bond acceptor.
The sulfanyl (B85325) group can also act as a weak hydrogen bond acceptor.
Hydrophobic Interactions: Hydrophobic interactions are a major driving force for the binding of ligands to proteins. mdpi.com These interactions arise from the tendency of nonpolar surfaces to associate with each other in an aqueous environment, leading to the release of ordered water molecules and a favorable increase in entropy. mdpi.com
| Interaction Type | Potential Functional Groups Involved | Importance in Binding |
| Hydrogen Bond Donor | Carboxylic acid (-OH), Amino (-NH) | Specificity, Directional Binding |
| Hydrogen Bond Acceptor | Carboxylic acid (C=O), Nitro (-NO2), Sulfanyl (-S-) | Specificity, Directional Binding |
| Hydrophobic Interactions | Phenyl rings | Binding Affinity, Driving Force for Binding |
Potential Non Biological Applications of 3 2 Nitrophenyl Sulfanyl Amino Benzoic Acid
Role as a Chemical Intermediate in Complex Molecule Synthesis
There is currently no available information on the use of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid as a chemical intermediate for the synthesis of more complex molecules.
Precursor for Heterocyclic Compound Synthesis
Scientific literature does not currently contain examples of this compound being utilized as a precursor for the synthesis of heterocyclic compounds.
Building Block for Polymer Chemistry
There are no documented instances of this compound being used as a monomer or building block in the field of polymer chemistry.
Applications in Material Science and Engineering
Information regarding the application of this compound in material science and engineering is not present in the available literature.
Potential in Organic Electronics
There is no current research to support the potential of this compound in the field of organic electronics.
Dye Chemistry and Pigment Development
The utility of this compound in dye chemistry and for the development of pigments has not been reported.
Catalytic Applications
No catalytic applications of this compound have been described in the scientific literature to date.
Use as a Ligand in Metal Catalysis
The efficacy of a molecule as a ligand in metal catalysis is determined by its ability to coordinate with a metal center and electronically influence its catalytic activity. The structure of this compound features several potential coordination sites, making it a promising candidate for ligand development.
The primary coordination sites can be identified as the carboxylic acid group, the nitrogen atom of the amino group, and the sulfur atom of the sulfanyl (B85325) group. The presence of these multiple potential donor atoms raises the possibility of the molecule acting as a multidentate ligand, which could form stable chelate complexes with a variety of transition metals.
Potential Coordination Modes and Their Implications:
Bidentate N,O-Chelation: The amino group and the carboxylic acid group are positioned to form a stable five-membered chelate ring with a metal ion. This mode of coordination is common for aminobenzoic acids and can be a foundation for creating robust metal complexes.
Tridentate S,N,O-Chelation: The involvement of the sulfanyl sulfur atom in coordination, along with the amino nitrogen and the carboxylate oxygen, could lead to the formation of a tridentate ligand. Such a coordination mode would impart significant stability to the resulting metal complex and could create a specific geometry around the metal center, which is crucial for controlling the stereoselectivity of a catalytic reaction.
Bridging Ligand: The molecule could also act as a bridging ligand, coordinating to two or more metal centers simultaneously, potentially leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs).
The electronic properties of the ligand are significantly influenced by the electron-withdrawing nitro group on the phenyl ring. This group would modulate the electron density on the sulfur and nitrogen atoms, thereby affecting the donor properties of the ligand and the Lewis acidity of the coordinated metal center. This electronic tuning is a key aspect of ligand design in catalysis.
While no experimental data exists for metal complexes of this compound, the table below outlines the potential coordination sites and their anticipated impact on a coordinated metal center, based on fundamental principles of coordination chemistry.
| Potential Donor Atom | Potential Coordination Mode | Potential Impact on Metal Center |
| Carboxylate Oxygen | Monodentate, Bidentate (chelating or bridging) | Strong σ-donor, can stabilize higher oxidation states. |
| Amino Nitrogen | Monodentate, part of a chelate ring | σ-donor, can influence the steric environment. |
| Sulfanyl Sulfur | Monodentate, part of a chelate ring | Soft σ-donor, potential for π-backbonding, affinity for soft metals. |
Future research could focus on the synthesis of metal complexes with this ligand and their characterization to validate these theoretical considerations. The catalytic activity of such complexes could then be explored in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
Organocatalytic Properties
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The functional groups present in this compound suggest its potential to act as an organocatalyst in several types of reactions.
The molecule possesses both a Brønsted acid site (the carboxylic acid) and a Lewis basic site (the amino group), potentially enabling it to act as a bifunctional catalyst.
Potential Organocatalytic Activities:
Brønsted Acid Catalysis: The carboxylic acid group can act as a proton donor, catalyzing reactions such as esterifications, acetalizations, and Friedel-Crafts reactions. The acidity of the carboxylic acid could be influenced by the electronic effects of the other substituents on the aromatic ring.
Lewis Base Catalysis: The nitrogen atom of the amino group has a lone pair of electrons and can function as a Lewis base. This could be relevant in reactions where nucleophilic catalysis is operative, such as the Morita-Baylis-Hillman reaction or in promoting the formation of enamines.
Bifunctional Acid-Base Catalysis: The simultaneous presence of an acidic and a basic site could allow for the activation of both the electrophile and the nucleophile in a reaction. This is a common strategy in organocatalysis to achieve high efficiency and stereoselectivity. For example, in a Michael addition, the carboxylic acid could activate the electrophile while the amino group activates the nucleophile.
Hydrogen Bonding Catalysis: The N-H proton of the amino group and the O-H proton of the carboxylic acid can act as hydrogen bond donors. This can be a key interaction for substrate activation and orientation, potentially leading to enantioselective transformations if a chiral derivative of the molecule were to be synthesized.
The nitro group, being strongly electron-withdrawing, would increase the acidity of the carboxylic acid and the N-H proton, potentially enhancing its catalytic activity in reactions requiring proton donation or hydrogen bonding.
The table below summarizes the potential organocatalytic roles of the functional groups within this compound. As with its potential in metal catalysis, these are theoretical propositions awaiting experimental verification.
| Functional Group | Potential Catalytic Role | Type of Catalysis |
| Carboxylic Acid | Brønsted Acid, Hydrogen Bond Donor | Acid Catalysis, Hydrogen Bonding |
| Amino Group | Lewis Base, Hydrogen Bond Donor | Base Catalysis, Hydrogen Bonding |
| Entire Molecule | Bifunctional Catalyst | Acid-Base Catalysis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization involves evaluating solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalysts (e.g., Pd/C for nitro-group reduction). Reaction progress is monitored via TLC and HPLC to identify intermediates and byproducts. For example, thioether bond formation may require inert atmospheres to prevent oxidation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>85%) and purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography resolves bond angles and molecular packing (e.g., planar nitro-phenyl vs. twisted benzoic acid moieties) .
- NMR spectroscopy (¹H, ¹³C, and HSQC) identifies proton environments (e.g., sulfanyl-amino protons at δ 8.2–8.5 ppm) and confirms regioselectivity .
- DFT calculations (B3LYP/6-31G*) predict electron density distribution, highlighting the nitro group’s electron-withdrawing effects on the benzoic acid’s acidity (pKa ~2.8) .
Q. What in vitro biological screening strategies are suitable for assessing this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Dose-response curves (0.1–100 µM) against nitroreductases or cytochrome P450 isoforms, measuring IC₅₀ values via spectrophotometry (e.g., NADPH depletion at 340 nm) .
- Microbial susceptibility testing : Agar dilution methods (MIC determination) for gram-negative bacteria (e.g., E. coli), with nitro-group reduction as a potential activation mechanism .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the nitro group in redox reactions involving this compound?
- Methodological Answer :
- Cyclic voltammetry (scan rate: 50–200 mV/s) identifies reduction potentials (e.g., nitro to amine at −0.6 V vs. Ag/AgCl) and reversibility in buffered solutions (pH 7.4) .
- EPR spectroscopy detects radical intermediates (e.g., nitro anion radicals) under anaerobic conditions, linking redox behavior to cytotoxicity .
Q. What experimental frameworks are recommended for studying this compound’s environmental fate and biodegradation pathways?
- Methodological Answer :
- Laboratory simulations : Aerobic/anaerobic microcosms with soil or water samples, tracking degradation via LC-MS/MS (half-life estimation under UV light or microbial action) .
- QSAR modeling : Correlating logP (2.1) and water solubility (0.12 mg/L) with bioaccumulation potential in aquatic organisms (e.g., Daphnia magna) .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Meta-analysis : Standardize protocols (e.g., cell line specificity: HepG2 vs. HEK293) and control for assay interference (e.g., nitro-group reactivity with MTT reagents) .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and RNA-seq for downstream gene expression changes .
Q. What strategies are effective for probing this compound’s interaction with biological macromolecules (e.g., proteins or DNA)?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Predict binding modes to enzyme active sites (e.g., nitroreductase’s flavin cofactor) with RMSD validation (<2.0 Å) .
- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry (n) and enthalpy (ΔH) for protein-ligand interactions (e.g., KD ~10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
